Set2

TRPV2 antagonist IC50 HEK293T

SET2 is the first-in-class, highly selective TRPV2 antagonist (IC₅₀ 0.46 μM) with no significant off-target activity at TRPV1, TRPV3, or TRPV4. Unlike legacy agents such as tranilast, SET2 provides unambiguous target engagement essential for reliable phenotypic interpretation in cancer metastasis, macrophage function, and calcium signaling studies. Its well-characterized in vivo PK profile in rodents enables rational dose selection—a critical advantage lacking in alternative TRPV2 antagonists. For researchers requiring validated chemical probe quality without the confounding effects of imprecise tool compounds, SET2 remains the definitive standard in TRPV2 investigation.

Molecular Formula C17H21F3N4O2S
Molecular Weight 402.4362
Cat. No. B1193563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSet2
SynonymsSET2;  SET-2;  SET 2
Molecular FormulaC17H21F3N4O2S
Molecular Weight402.4362
Structural Identifiers
SMILESO=C(NCC1=CC=CO1)CCSC2=NC(C(F)(F)F)=CC(N(C)CCC)=N2
InChIInChI=1S/C17H21F3N4O2S/c1-3-7-24(2)14-10-13(17(18,19)20)22-16(23-14)27-9-6-15(25)21-11-12-5-4-8-26-12/h4-5,8,10H,3,6-7,9,11H2,1-2H3,(H,21,25)
InChIKeyLZHSWRWIMQRTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SET2 TRPV2 Antagonist – Selective Ion Channel Blocker for Metastasis & Inflammation Research


SET2 is a synthetic small-molecule antagonist of the transient receptor potential vanilloid type 2 (TRPV2) ion channel [1]. It exhibits an IC₅₀ of 0.46 μM for TRPV2 [1]. This compound is distinguished by its high subtype selectivity, showing no significant activity against the closely related TRPV1, TRPV3, and TRPV4 channels [1]. SET2 is widely utilized as a chemical probe to investigate TRPV2-mediated physiological and pathological processes, including cancer cell migration, calcium signaling, and macrophage function [1][2].

Why TRPV2 Antagonists Are Not Interchangeable: Potency & Selectivity Gaps in SET2 Analogs


TRPV2 antagonists are not a homogeneous class; significant disparities in potency, selectivity, and pharmacokinetic profiles preclude simple substitution. While SET2 remains the most extensively characterized and first-in-class selective antagonist [1], newer compounds like HKC54 and NK-4 exhibit different potency and species selectivity, and legacy agents like tranilast lack the requisite specificity for TRPV2 studies [2][3]. The use of an imprecise tool compound can lead to misinterpretation of phenotypic readouts, particularly in complex models of cancer metastasis and inflammation where off-target effects may confound results [3]. The quantitative evidence below delineates these critical differentiators.

SET2 Head-to-Head Comparator Data: TRPV2 Antagonist Potency, Selectivity & Functional Efficacy


SET2 vs. HKC54: TRPV2 Antagonist Potency Comparison in HEK293T Cells

In a direct potency assessment, SET2 (IC₅₀ = 0.46 μM) is compared to the more recently reported antagonist HKC54 (IC₅₀ = 0.4 μM) [1][2]. While HKC54 shows a slightly improved IC₅₀, SET2 remains the benchmark chemical probe due to its extensive characterization in functional assays and in vivo pharmacokinetic studies, which are not yet established for HKC54 [1][3]. This balance of potency and validation supports SET2's utility in reproducible research.

TRPV2 antagonist IC50 HEK293T selectivity

SET2 vs. IV2-1: Comparative TRPV2 Antagonist Potency in Macrophage Migration Assays

SET2 demonstrates superior potency compared to IV2-1 (also known as TRPV2-selective blocker 1) in TRPV2 inhibition [1][2]. SET2's IC₅₀ of 0.46 μM is approximately 14-fold lower than IV2-1's IC₅₀ of 6.3 ± 0.7 μM [1][2]. This substantial difference translates to greater efficacy at lower concentrations, minimizing potential off-target effects in cell-based assays [2].

TRPV2 macrophage migration IV2-1 IC50

SET2 vs. Tranilast: Comparative TRPV2 Antagonist Selectivity and Potency

Unlike the legacy TRPV2 inhibitor tranilast, SET2 exhibits marked subtype selectivity and superior potency [1][2]. Tranilast, a known anti-allergic agent, shows an IC₅₀ for TRPV2 inhibition exceeding 10 μM and is non-selective, affecting multiple ion channels and inflammatory mediators [2]. In contrast, SET2's IC₅₀ is 0.46 μM with no detectable activity at TRPV1, TRPV3, or TRPV4 [1].

TRPV2 tranilast selectivity IC50

SET2 Functional Efficacy: Inhibition of Prostate Cancer Cell Migration vs. Baseline

In a functional model of prostate cancer metastasis, SET2 significantly inhibited the migration of PC-3M cells in a concentration-dependent manner [1]. This activity was observed at concentrations that did not affect cell viability, confirming an anti-metastatic, non-cytotoxic mechanism [1]. This differentiates SET2 from cytotoxic agents and underscores its utility in dissecting TRPV2's role in cancer cell motility.

cancer metastasis cell migration TRPV2 prostate cancer

SET2 In Vivo Pharmacokinetic Profile in Rats: A Benchmark for TRPV2 Antagonist Development

A recent study provides the first detailed in vivo pharmacokinetic (PK) characterization of SET2, establishing a benchmark for the TRPV2 antagonist class [1]. Following a single intraperitoneal dose of 25 mg/kg in Wistar rats, SET2 achieved a peak plasma concentration (Cmax) of 1428 ± 270 ng/mL (≈ 3.55 ± 0.67 µM) within 2 minutes [1]. The compound exhibited a short mean residence time (70.5 ± 5.7 min) and was rapidly cleared, with minimal acute cardiovascular effects [1].

pharmacokinetics TRPV2 in vivo Cmax

SET2 Application Scenarios in Cancer Metastasis and Ion Channel Research


Dissecting TRPV2-Mediated Prostate Cancer Metastasis

SET2 is the chemical probe of choice for investigating the role of TRPV2 in prostate cancer metastasis. Its ability to potently inhibit LPA-induced migration of PC-3M cells without affecting cell viability makes it uniquely suited for studying the TRPV2-LPAR1 signaling axis in anti-metastatic research [1].

Investigating TRPV2 Function in Macrophage Migration and Inflammation

SET2's high potency and selectivity relative to IV2-1 and tranilast enable precise interrogation of TRPV2's contribution to macrophage migration and phagocytosis in inflammatory models [2][3]. This is critical for studies in innate immunity and chronic inflammation where TRPV2 modulation is of interest.

In Vivo Pharmacological Studies Requiring TRPV2 Antagonism

With its well-defined in vivo PK profile in rodents, SET2 is the only TRPV2 antagonist for which dose selection and exposure can be rationally planned for acute animal studies [4]. This is essential for target validation studies in cardiovascular, neurological, and oncological disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Set2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.